methyl 2-((ethoxycarbonyl)((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate
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Overview
Description
Methyl 2-((ethoxycarbonyl)((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate is a complex organic compound that features a combination of functional groups, including a tetrazole ring, a biphenyl structure, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((ethoxycarbonyl)((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with a nitrile under mild conditions.
Biphenyl Formation: The biphenyl structure can be synthesized via Suzuki coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Esterification: The nitrobenzoate ester is formed by reacting the corresponding acid with an alcohol in the presence of an acid catalyst.
Final Coupling: The final step involves coupling the tetrazole-biphenyl intermediate with the nitrobenzoate ester under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((ethoxycarbonyl)((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst
Properties
Molecular Formula |
C44H36N6O6 |
---|---|
Molecular Weight |
744.8 g/mol |
IUPAC Name |
methyl 2-[ethoxycarbonyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-nitrobenzoate |
InChI |
InChI=1S/C44H36N6O6/c1-3-56-43(52)48(40-38(42(51)55-2)24-15-25-39(40)50(53)54)30-31-26-28-32(29-27-31)36-22-13-14-23-37(36)41-45-46-47-49(41)44(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-29H,3,30H2,1-2H3 |
InChI Key |
XTXZJNCTLFONJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=C(C=CC=C7[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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